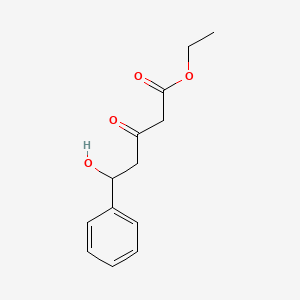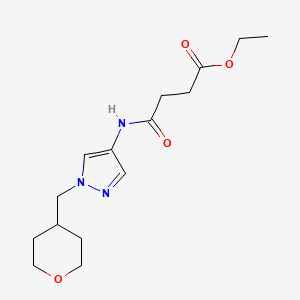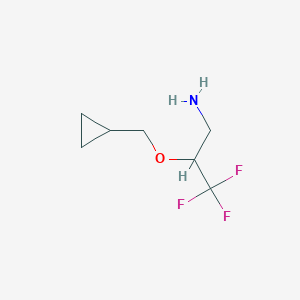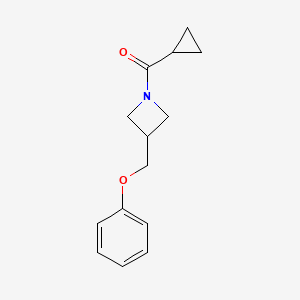![molecular formula C15H20N4O3S B2481821 1,3-Dimethyl-7-(2-methylpropyl)-5-(2-oxopropylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione CAS No. 893903-92-9](/img/structure/B2481821.png)
1,3-Dimethyl-7-(2-methylpropyl)-5-(2-oxopropylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-7-(2-methylpropyl)-5-(2-oxopropylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C15H20N4O3S and its molecular weight is 336.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Transformations and Reactions
Regioselective Amination : The compound reacts with alkylamides in liquid ammonia, leading to the formation of 7-amino derivatives. This reaction signifies its potential in regioselective amination of condensed pyrimidines (Gulevskaya et al., 1994).
Crystal Structure Analysis : Studies on similar pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones reveal insights into molecular structures and crystal formations, which are crucial for understanding its chemical properties and interactions (Trilleras et al., 2009).
Catalysis and Synthesis : This compound is used in efficient synthesis processes like the three-component reaction catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid. Such reactions highlight its role in facilitating complex chemical syntheses (Rahmani et al., 2018).
Photophysical Properties and Applications
pH-Sensing Application : Pyrimidine-phthalimide derivatives, which include similar pyrimidine structures, have been developed for pH-sensing applications due to their solid-state fluorescence emission and solvatochromism (Yan et al., 2017).
Optical and Nonlinear Optical Properties : Pyrimidine-based derivatives demonstrate potential in optical and nonlinear optical (NLO) applications. Their structural properties and reaction kinetics are important for developing NLO devices (Mohan et al., 2020).
Molecular and Material Science
Molecular Design for Specific Functions : The compound is involved in the design and synthesis of molecules with targeted properties, such as in the development of chromophores and sensors (Yan et al., 2017).
Synthesis of Novel Derivatives : It serves as a precursor in the synthesis of new derivatives with potential biological and material applications. This includes the synthesis of diverse pyrimidinones and pyrimidine derivatives (Hamama et al., 2012).
Biological Activity Studies : Derivatives of pyrimidine structures are synthesized and evaluated for their biological activities, such as antibacterial properties, highlighting its importance in drug discovery (Shukla et al., 2019).
Fused Pyrimidine Derivatives : Studies on fused pyrimidine derivatives, including synthesis and reactions, contribute to the understanding of these compounds in pharmaceutical chemistry (Inazumi et al., 1994).
Propiedades
IUPAC Name |
1,3-dimethyl-7-(2-methylpropyl)-5-(2-oxopropylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-8(2)6-10-16-12-11(13(17-10)23-7-9(3)20)14(21)19(5)15(22)18(12)4/h8H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMBRWNJUOVTLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC2=C(C(=N1)SCC(=O)C)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 4-(2-(7-(4-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamido)piperidine-1-carboxylate](/img/structure/B2481739.png)
![6-Tert-butyl-2-[1-[2-(3,4-dimethylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2481740.png)
![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2481741.png)

![{[(2-Fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B2481743.png)









